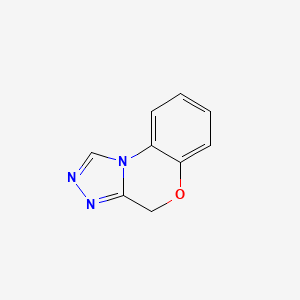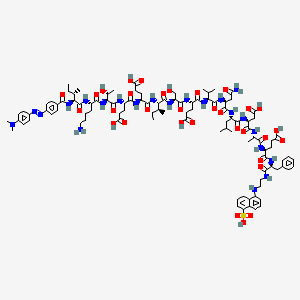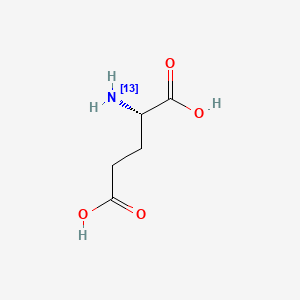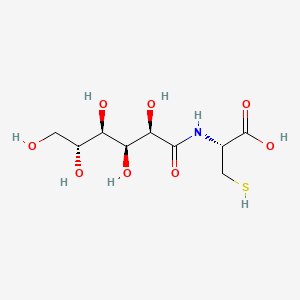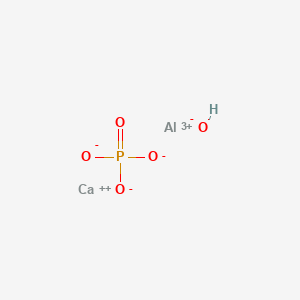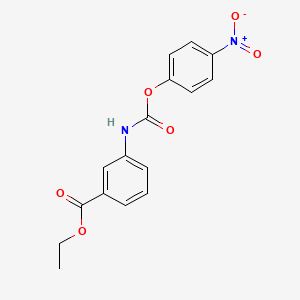
1-Hydroxybutyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxybutyl 2-methylprop-2-enoate, also known as hydroxybutyl methacrylate, is an organic compound with the molecular formula C8H14O3. It is a methacrylate ester, commonly used in the production of polymers and copolymers. This compound is known for its versatility and is widely utilized in various industrial applications, including coatings, adhesives, and medical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxybutyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 1,3-butanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxybutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form homopolymers and copolymers. This reaction is typically initiated by free radicals, UV light, or heat.
Esterification: It can react with alcohols to form esters.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 1,3-butanediol.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis reaction.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and medical devices.
Methacrylic Acid and 1,3-Butanediol: Formed during hydrolysis.
Scientific Research Applications
1-Hydroxybutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices, such as contact lenses and dental materials.
Medicine: Employed in drug delivery systems due to its ability to form hydrogels.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Mechanism of Action
The mechanism of action of 1-hydroxybutyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The vinyl group in its structure is highly reactive and can form covalent bonds with other monomers, leading to the formation of long polymer chains. This polymerization process is initiated by free radicals, UV light, or heat. The resulting polymers exhibit unique properties such as flexibility, toughness, and biocompatibility, making them suitable for various applications .
Comparison with Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in structure and used in the production of hydrogels and contact lenses.
Butyl methacrylate: Used in the production of polymers for coatings and adhesives.
Methyl methacrylate: Widely used in the production of acrylic plastics and resins
Uniqueness: 1-Hydroxybutyl 2-methylprop-2-enoate is unique due to its specific combination of hydroxyl and methacrylate groups, which provide it with excellent adhesion properties and the ability to form biocompatible polymers. This makes it particularly valuable in medical and industrial applications .
Properties
CAS No. |
29721-79-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-hydroxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3 |
InChI Key |
QNMHRRCVEGQTPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(O)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


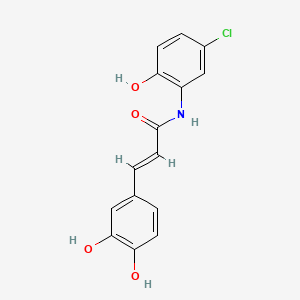
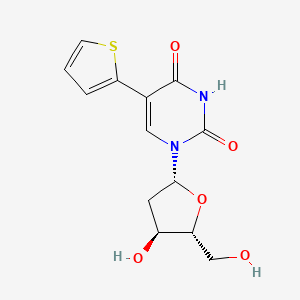
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
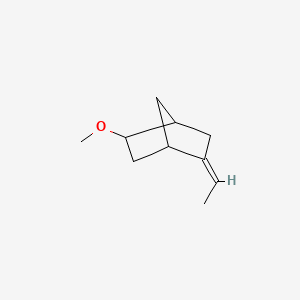
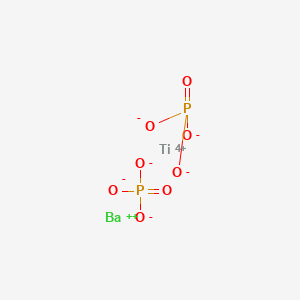
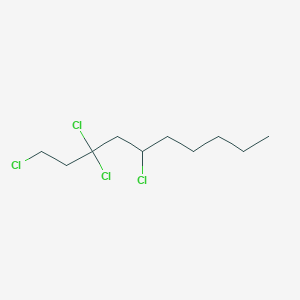
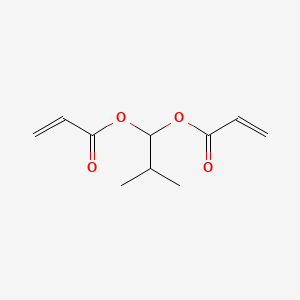
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
